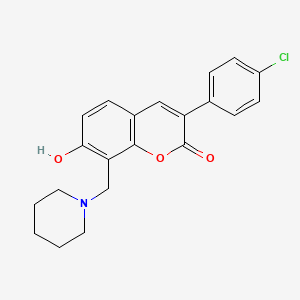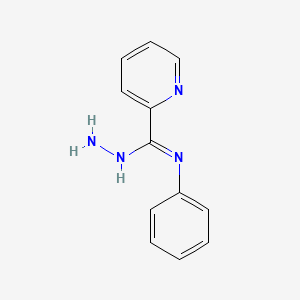
N-phenyl-2-pyridinecarbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-pyridinecarbohydrazonamide (PPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. PPCA is a hydrazone derivative of pyridinecarboxylic acid that has a molecular formula of C12H11N4O. In
Applications De Recherche Scientifique
N-phenyl-2-pyridinecarbohydrazonamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-phenyl-2-pyridinecarbohydrazonamide induces apoptosis in cancer cells by activating caspases and inducing DNA damage. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
N-phenyl-2-pyridinecarbohydrazonamide has also been studied for its potential applications in material science. N-phenyl-2-pyridinecarbohydrazonamide can be used as a ligand for the synthesis of metal complexes that exhibit interesting properties such as luminescence and magnetic properties. N-phenyl-2-pyridinecarbohydrazonamide can also be used as a precursor for the synthesis of porous materials that have potential applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide as an anticancer agent involves the induction of apoptosis in cancer cells. N-phenyl-2-pyridinecarbohydrazonamide activates caspases, which are enzymes that play a key role in the execution of apoptosis. N-phenyl-2-pyridinecarbohydrazonamide also induces DNA damage, which triggers the activation of the tumor suppressor protein p53. Activation of p53 leads to the transcription of genes that promote apoptosis and inhibit cell proliferation.
N-phenyl-2-pyridinecarbohydrazonamide also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels. N-phenyl-2-pyridinecarbohydrazonamide binds to the receptor for VEGF, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit low toxicity in vitro and in vivo. N-phenyl-2-pyridinecarbohydrazonamide does not cause significant damage to normal cells, indicating its potential as a selective anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to exhibit good stability in various biological media, indicating its potential as a drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-2-pyridinecarbohydrazonamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential as a selective anticancer agent. However, N-phenyl-2-pyridinecarbohydrazonamide also has some limitations, including its relatively low potency compared to other anticancer agents and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-phenyl-2-pyridinecarbohydrazonamide. One direction is the optimization of the synthesis method to improve the purity and yield of N-phenyl-2-pyridinecarbohydrazonamide. Another direction is the development of more potent derivatives of N-phenyl-2-pyridinecarbohydrazonamide that exhibit improved anticancer activity. Another direction is the investigation of the mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide in more detail, particularly the downstream signaling pathways that are activated by N-phenyl-2-pyridinecarbohydrazonamide. Finally, the potential applications of N-phenyl-2-pyridinecarbohydrazonamide in material science should be explored further, particularly its potential as a ligand for the synthesis of metal complexes and its potential as a precursor for the synthesis of porous materials.
Méthodes De Synthèse
N-phenyl-2-pyridinecarbohydrazonamide can be synthesized through the reaction between 2-pyridinecarboxylic acid hydrazide and phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-phenyl-2-pyridinecarbohydrazonamide as a white crystalline solid with a melting point of 218-220 °C. The purity and yield of N-phenyl-2-pyridinecarbohydrazonamide can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Propriétés
IUPAC Name |
N-amino-N'-phenylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKPFWGLGHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpicolinehydrazonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

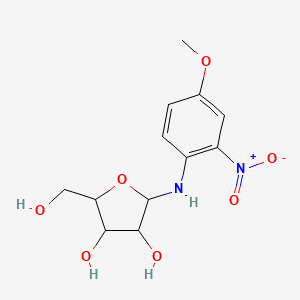
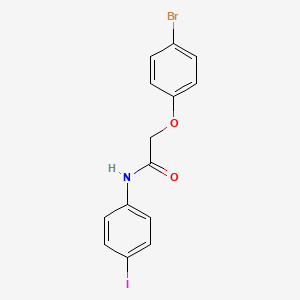
![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)
![7-acetyl-3-(allylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914840.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914871.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)
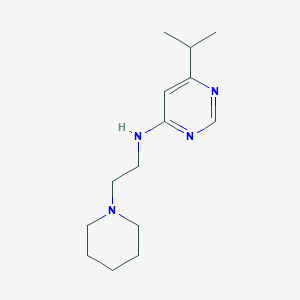
![N-(3-chloro-2-methylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914905.png)
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)
